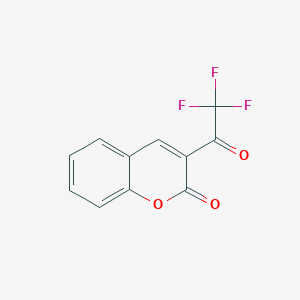![molecular formula C8H12ClF2NO2 B2731146 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one CAS No. 2411220-60-3](/img/structure/B2731146.png)
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one, also known as CAF or chloroacetyl fentanyl, is a potent synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. CAF is a derivative of fentanyl, a highly potent opioid that is used medically for pain management but has also been implicated in numerous overdose deaths. CAF is not approved for any medical use and is classified as a Schedule I controlled substance in the United States.
作用机制
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one acts on the central nervous system by binding to opioid receptors, which are located throughout the body. The binding of this compound to these receptors results in the activation of signaling pathways that lead to the modulation of pain perception, mood, and other physiological functions. This compound has a similar mechanism of action to other opioids, but its potency and selectivity for the mu-opioid receptor make it particularly dangerous.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other opioids. This compound can produce analgesia, sedation, and euphoria, but it can also cause respiratory depression, which can lead to death in overdose. This compound has been shown to have a shorter duration of action than fentanyl, which may contribute to its potential for abuse.
实验室实验的优点和局限性
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has been used in laboratory experiments to study opioid receptors and their signaling pathways. The advantages of using this compound in these experiments include its high potency and selectivity for the mu-opioid receptor, which allows for the precise modulation of opioid signaling. However, the limitations of using this compound in laboratory experiments include its potential for abuse and overdose, which requires strict safety protocols and careful handling.
未来方向
Future research on 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one should focus on understanding its pharmacokinetics and metabolism, as well as its potential for abuse and overdose. Studies should also investigate the use of this compound as a tool for studying opioid receptors and their signaling pathways, as well as the development of new treatments for opioid addiction and overdose. Additionally, research should explore the potential of this compound as a therapeutic agent for pain management, although this would require extensive safety and efficacy testing.
合成方法
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one can be synthesized through a multi-step process starting with commercially available materials. The synthesis involves the reaction of 3-(difluoromethoxymethyl)azetidine with chloroacetyl chloride in the presence of a base, followed by purification and isolation of the desired product. The synthesis of this compound is not trivial and requires specialized knowledge and equipment.
科学研究应用
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has been the subject of scientific research aimed at understanding its pharmacological properties and potential for abuse. Studies have shown that this compound is a highly potent opioid receptor agonist, with a potency similar to that of fentanyl. This compound has also been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids.
属性
IUPAC Name |
2-chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO2/c1-5(9)7(13)12-2-6(3-12)4-14-8(10)11/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUJERKXSOCYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)COC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2731063.png)

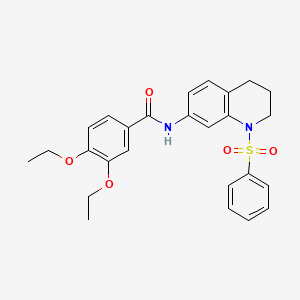
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride](/img/structure/B2731066.png)
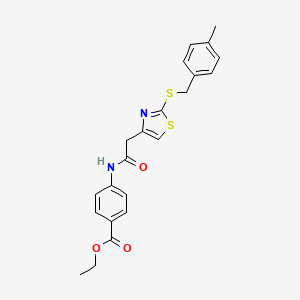
![2-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2731068.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)

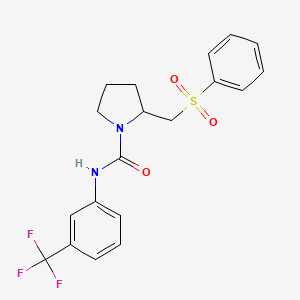
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2731074.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2731077.png)
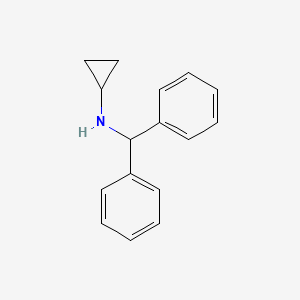
![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2731083.png)
